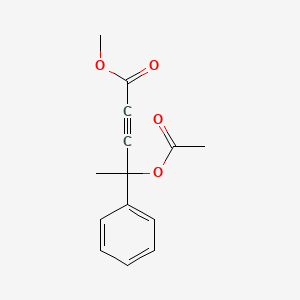

Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Acétyloxy)-4-phénylpent-2-ynoate de méthyle: est un composé organique caractérisé par sa structure unique, qui comprend un groupe acétyloxy, un groupe phényle et une fraction pent-2-ynoate

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

Réaction d'estérification: Une méthode courante pour synthétiser le 4-(acétyloxy)-4-phénylpent-2-ynoate de méthyle implique l'estérification de l'acide 4-phénylpent-2-ynoïque avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est généralement effectuée sous reflux pour assurer une conversion complète.

Réaction d'acétylation: Une autre approche implique l'acétylation du 4-hydroxy-4-phénylpent-2-ynoate avec de l'anhydride acétique en présence d'une base telle que la pyridine. Cette réaction introduit le groupe acétyloxy dans la molécule.

Méthodes de production industrielle: La production industrielle du 4-(acétyloxy)-4-phénylpent-2-ynoate de méthyle peut impliquer des procédés en continu pour optimiser le rendement et la pureté. Les catalyseurs et les conditions de réaction sont soigneusement contrôlés pour garantir une production efficace.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le 4-(acétyloxy)-4-phénylpent-2-ynoate de méthyle peut subir des réactions d'oxydation, en particulier au niveau du groupe acétyloxy, conduisant à la formation d'acides carboxyliques.

Réduction: Le composé peut être réduit au niveau de la fraction alkyne pour former des alcènes ou des alcanes, en fonction de l'agent réducteur utilisé.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau du groupe acétyloxy, conduisant à la formation de divers dérivés.

Réactifs et conditions courants:

Oxydation: Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction: Hydrogène gazeux avec un catalyseur au palladium ou hydrure de lithium et d'aluminium.

Substitution: Hydroxyde de sodium ou d'autres bases fortes.

Principaux produits:

Oxydation: Acides carboxyliques.

Réduction: Alcènes ou alcanes.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie:

Synthèse de molécules complexes: Le 4-(acétyloxy)-4-phénylpent-2-ynoate de méthyle est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.

Biologie et médecine:

Développement de médicaments: La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier dans la conception de molécules ayant des activités biologiques spécifiques.

Industrie:

Chimie des polymères: Il peut être utilisé dans la synthèse de polymères fonctionnels ayant des propriétés spécifiques, telles qu'une stabilité thermique accrue ou des caractéristiques mécaniques uniques.

Mécanisme d'action

Le mécanisme d'action du 4-(acétyloxy)-4-phénylpent-2-ynoate de méthyle dépend de son application spécifique. En général, le composé peut interagir avec diverses cibles moléculaires par le biais de ses groupes fonctionnels. Par exemple, le groupe acétyloxy peut participer à des réactions d'estérification, tandis que la fraction alkyne peut subir des réactions d'addition. Ces interactions peuvent moduler les voies biologiques ou les processus chimiques, en fonction du contexte.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry:

Polymer Chemistry: It can be used in the synthesis of functional polymers with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Mécanisme D'action

The mechanism of action of Methyl 4-(acetyloxy)-4-phenylpent-2-ynoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the acetyloxy group can participate in esterification reactions, while the alkyne moiety can undergo addition reactions. These interactions can modulate biological pathways or chemical processes, depending on the context.

Comparaison Avec Des Composés Similaires

Composés similaires:

4-Hydroxy-4-phénylpent-2-ynoate de méthyle: Structure similaire mais sans le groupe acétyloxy.

4-(Acétyloxy)-4-phénylpent-2-ynoate d'éthyle: Structure similaire mais avec un ester éthylique au lieu d'un ester méthylique.

4-(Acétyloxy)-4-phénylbut-2-ynoate de méthyle: Structure similaire mais avec une chaîne carbonée plus courte.

Propriétés

Numéro CAS |

866476-04-2 |

|---|---|

Formule moléculaire |

C14H14O4 |

Poids moléculaire |

246.26 g/mol |

Nom IUPAC |

methyl 4-acetyloxy-4-phenylpent-2-ynoate |

InChI |

InChI=1S/C14H14O4/c1-11(15)18-14(2,10-9-13(16)17-3)12-7-5-4-6-8-12/h4-8H,1-3H3 |

Clé InChI |

SQGCVOZMWBINIG-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC(C)(C#CC(=O)OC)C1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.